Bistramide K
Description
Structure
2D Structure
Properties
CAS No. |
155660-92-7 |
|---|---|
Molecular Formula |
C15H8BrCl2NO |
Molecular Weight |
707 g/mol |
IUPAC Name |
(6E,10E)-3,9-dihydroxy-N-[2-hydroxy-4-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propylamino]-3-methyl-4-oxobutyl]-4-methyldodeca-6,10-dienamide |
InChI |
InChI=1S/C40H70N2O8/c1-8-13-33(44)15-10-9-14-28(3)35(45)25-38(47)42-26-36(46)31(6)39(48)41-23-12-17-37-29(4)20-22-40(50-37)21-11-16-34(49-40)19-18-27(2)24-30(5)32(7)43/h8-10,13,24,27-29,31-37,43-46H,11-12,14-23,25-26H2,1-7H3,(H,41,48)(H,42,47)/b10-9+,13-8+,30-24+ |
InChI Key |
VBQUNUFYTUOFSU-BIKMVLIWSA-N |
SMILES |
CC=CC(CC=CCC(C)C(CC(=O)NCC(C(C)C(=O)NCCCC1C(CCC2(O1)CCCC(O2)CCC(C)C=C(C)C(C)O)C)O)O)O |
Isomeric SMILES |
C/C=C/C(C/C=C/CC(C)C(CC(=O)NCC(C(C)C(=O)NCCCC1C(CCC2(O1)CCCC(O2)CCC(C)/C=C(\C)/C(C)O)C)O)O)O |
Canonical SMILES |
CC=CC(CC=CCC(C)C(CC(=O)NCC(C(C)C(=O)NCCCC1C(CCC2(O1)CCCC(O2)CCC(C)C=C(C)C(C)O)C)O)O)O |
Synonyms |
bistramide K |
Origin of Product |
United States |
Isolation and Structural Characterization of Bistramide K
Natural Sources of Bistramide K
This compound, along with other bistramides, is a natural product found in certain marine invertebrates. ontosight.ai
The primary and most well-documented source of this compound is the marine ascidian Lissoclinum bistratum. pitt.edunih.govmdpi.com These tunicates, commonly known as sea squirts, are filter-feeding marine animals that have proven to be a rich source of novel bioactive compounds. seejph.com The initial isolation of the bistramide family, including this compound, was from specimens of Lissoclinum bistratum collected in New Caledonia. pitt.edunih.govmdpi.com The crude extracts of this organism displayed potent cytotoxic activities, which prompted further investigation and led to the discovery of these unique polyethers. mdpi.com There is some speculation that the true producers of bistramides might be symbiotic microorganisms, such as Prochloron, living within the ascidian. ird.fr
More recently, this compound has also been isolated from another species of marine tunicate, Trididemnum cyclops. nih.govacs.orgfigshare.com Specimens of Trididemnum cyclops collected from Madagascar were subjected to bioassay-guided fractionation, which led to the isolation of this compound, alongside other known bistramides and a new analogue, 39-oxothis compound. nih.govacs.orgfigshare.com This discovery expanded the known natural sources of this important compound.
Historical Context of Bistramide Structural Elucidation
The structural elucidation of the bistramide family was a complex process that evolved with advancements in spectroscopic techniques. The first member of the family, bistramide A, was isolated in 1988, and its structure was initially proposed as a 19-membered macrolactam. researchgate.netnih.gov However, this was later revised to a linear carbon framework. nih.govhebmu.edu.cn
The structures of bistramides B, C, D, and K were reported in 1994. nih.gov Their structures were primarily determined using spectroscopic methods, particularly modern two-dimensional NMR techniques such as 1H-1H and 1H-13C COSY, in combination with relayed 1H-1H-13C COSY and 1H-13C COLOC experiments. pitt.eduresearchgate.net These methods were crucial for establishing the connectivity of the atoms within these complex molecules. researchgate.net Mass spectrometry was also instrumental in determining the molecular formula. researchgate.net Despite these advanced techniques, the determination of the relative and absolute stereochemistry of the numerous chiral centers in the bistramides remained a significant challenge and was the subject of further research and total synthesis efforts. pitt.eduhebmu.edu.cn
Differentiating Structural Features of this compound from Other Bistramides
This compound possesses a unique structure that distinguishes it from other members of the bistramide family. researchgate.net
Another notable feature of this compound is the presence of a hydroxyl group at the C4 position. rsc.org While other bistramides also possess hydroxyl groups at various positions, the specific substitution pattern is a key identifier for each analogue. The presence and stereochemistry of this C4 hydroxyl group contribute to the molecule's specific interactions with biological targets. acs.orgstanford.edu
Linear C1-C13 Portion Characteristics
A defining structural feature of this compound, which distinguishes it from other members of the bistramide family like Bistramide A, is the nature of its C1-C13 segment. researchgate.netresearchgate.net Unlike other bistramides that possess a tetrahydropyran (B127337) ring structure in this region, this compound features a linear C1-C13 portion. researchgate.netresearchgate.net
This linear fragment is characterized by significant stereochemical complexity and unsaturation. Key characteristics of the C1-C13 portion include:
Two (E)-Olefin Positions : The chain contains two double bonds, both in the (E) or trans configuration, which dictates the geometry of this segment. researchgate.netresearchgate.net
Interactive Data Table: Key Structural Features of this compound
| Feature | Description | Source(s) |
| Source Organism | Lissoclinum bistratum (Urochordata) | nih.govresearchgate.netseejph.com |
| Compound Class | Cyclic Polyether | nih.govresearchgate.net |
| C1-C13 Fragment | Linear chain | researchgate.netresearchgate.net |
| Stereogenic Centers | Contains three stereocenters in the C1-C13 portion | researchgate.netresearchgate.net |
| Unsaturation | Contains two (E)-olefins in the C1-C13 portion | researchgate.netresearchgate.net |
Interactive Data Table: Spectroscopic Data for Bistramide Congeners
| Technique | Purpose in Structural Elucidation | Source(s) |
| Mass Spectrometry (MS/HRMS) | Determination of molecular formula and weight. | researchgate.netacs.org |
| 1H NMR | Defines proton environments and coupling. | researchgate.netpitt.eduacs.org |
| 13C NMR | Defines carbon skeleton. | researchgate.netpitt.edu |
| COSY (Correlation Spectroscopy) | Establishes 1H-1H connectivities. | researchgate.netpitt.eduacs.org |
| HMQC/HSQC | Correlates protons to their directly attached carbons. | pitt.eduacs.org |
| HMBC (Heteronuclear Multiple Bond Correlation) | Establishes long-range (2-3 bond) H-C connectivities. | pitt.eduacs.org |
| ROESY/NOESY | Determines spatial proximity of protons for stereochemical analysis. | pitt.eduacs.org |
Chemical Synthesis of Bistramide K and Its Analogs
General Strategies for Bistramide Total Synthesis
Total synthesis strategies for Bistramide K and its related congeners, such as Bistramide A, predominantly rely on a convergent assembly of pre-synthesized fragments nih.govresearchgate.netablesci.comnih.govthieme-connect.commdpi.comcore.ac.uk. This methodology allows for the efficient introduction and control of numerous stereocenters and functional groups within each fragment before their eventual union. The ultimate goal is the high-yielding and stereoselective construction of the target molecule, often involving the formation of characteristic substructures like tetrahydropyran (B127337) rings and spiroketal moieties, which are common across the bistramide family nih.govthieme-connect.comnih.gov.
Stereoselective Synthesis of this compound Building Blocks
The precise control of stereochemistry is a critical challenge in the synthesis of this compound, demanding the application of stereoselective reactions and the use of chiral building blocks nih.govnih.govthieme-connect.comcore.ac.ukresearchgate.netresearchgate.netcdnsciencepub.com. The synthetic routes are typically dissected into several key fragments, each requiring a tailored stereoselective synthetic pathway to establish its specific configuration.
Asymmetric Synthesis of C1-C13 Fragment
The C1-C13 fragment of this compound is characterized as a linear segment containing three stereogenic centers and two (E)-olefin positions, notably the C6-C7 double bond nih.gov. Significant efforts have been dedicated to the asymmetric synthesis of this fragment. Strategies employed include the use of crotylsilane reagents in [4+2]-annulation reactions, which are instrumental in constructing pyran rings found in related bistramides researchgate.netresearchgate.net. For the linear C1-C13 fragment of this compound itself, synthetic approaches have involved asymmetric Sharpless epoxidation and diastereoselective alkylation or allylboration reactions to establish the required stereocenters nih.govresearchgate.net. The Julia-Kocienski reaction has been identified as a key step for elaborating the C6-C7 (E)-olefin within this fragment nih.gov.
Convergent Synthesis of C1-C18 and C19-C40 Fragments
A defining characteristic of this compound synthesis is its convergent nature, typically involving the preparation of at least two major fragments: the C1-C18 portion and the C19-C40 portion nih.govresearchgate.netablesci.comresearchgate.netthieme-connect.commdpi.com. The C19-C40 fragment often constitutes the spiroketal subunit of the molecule thieme-connect.comnih.govacs.org. The synthesis of these larger fragments allows for the efficient introduction of stereochemical information and functional groups prior to their crucial coupling. For instance, a C14-C40 platform has been synthesized, enabling access to various bistramide analogs through modifications at the C39 position ablesci.comresearchgate.net. The synthesis of fragments C1-C18 and C19-C40 has been reported, employing advanced synthetic methodologies to maintain stereochemical integrity nih.govresearchgate.netablesci.comresearchgate.netthieme-connect.commdpi.com.
Role of Chiral Auxiliaries and Reagents
The accurate control of stereochemistry in this compound synthesis critically depends on the judicious use of chiral auxiliaries and reagents nih.govnih.govresearchgate.netresearchgate.netcdnsciencepub.comacs.orgacs.orgmsu.eduacs.org. A prominent example is the utilization of nonracemic methyl p-tolyl sulfoxide as a primary source of chirality for establishing all stereogenic centers in certain synthetic pathways towards this compound nih.govresearchgate.netthieme-connect.comacs.org. Other chiral strategies employed in the synthesis of bistramide fragments include asymmetric Sharpless epoxidation, diastereoselective alkylation using auxiliaries such as Davies Superquat, and diastereoselective Roush's allylboration nih.govresearchgate.net. These chiral tools are indispensable for constructing the complex stereochemical landscape of the molecule.
Key Reaction Methodologies in this compound Synthesis
Several pivotal reactions are instrumental in the efficient and stereoselective construction of this compound.
Julia-Kocienski Reaction
The Julia-Kocienski reaction is a powerful olefination methodology extensively utilized in natural product synthesis, including that of this compound nih.govcore.ac.ukresearchgate.netresearchgate.netacs.orgamazonaws.comorganic-chemistry.org. This reaction is particularly effective for forming carbon-carbon double bonds, often with high (E)-selectivity nih.govorganic-chemistry.orgchemrxiv.org. Within the synthesis of this compound, the Julia-Kocienski reaction has been employed for the crucial elaboration of the (E)-olefin at the C6-C7 position, typically by reacting an aldehyde with a benzothiazolesulfone nih.govresearchgate.net. The reaction's advantages, including mild conditions, broad substrate scope, and functional group tolerance, make it a vital tool for assembling complex molecular structures like this compound msu.eduorganic-chemistry.orgchemrxiv.org.
Compound List
| Compound Name | Description |
| This compound | A complex marine natural product with potential biological activities. |
| Bistramide A | A related natural product, often synthesized as a benchmark or for comparative studies. |
| Bistramide B | Another congener of this compound, synthesized and studied alongside other bistramides. |
| Bistramide C | A related bistramide, whose total synthesis has been reported. |
| Bistramide D | A bistramide congener, less toxic than others and subject to synthetic efforts. |
| Bistramide L | A bistramide congener, accessible through synthetic routes. |
Data Tables
Table 1: Key Fragments and Synthesis Approaches in this compound Synthesis
| Fragment Name | Key Structural Features | Primary Synthetic Strategy | Key Reactions/Methodologies Employed | Notable Chiral Control Strategies |
| C1-C13 Fragment | Linear, 3 stereocenters, 2 (E)-olefins (incl. C6-C7) | Asymmetric Synthesis | Julia-Kocienski reaction, [4+2]-annulation, Asymmetric Sharpless epoxidation, Diastereoselective alkylation/allylboration | Nonracemic methyl p-tolyl sulfoxide, Davies Superquat, Roush's allylboration |
| C1-C18 Fragment | Major fragment for convergent synthesis | Convergent Synthesis | (Details often integrated with C1-C13 or fragment coupling) | (Utilizes strategies applied to constituent parts) |
| C19-C40 Fragment (Spiroketal) | Spiroketal subunit | Convergent Synthesis | Olefination, Cyclization, Julia-Kocienski, Horner-Emmons | (Utilizes strategies applied to constituent parts) |
Table 2: Key Reaction Methodologies in this compound Synthesis
| Reaction Name | Purpose | Key Application in this compound Synthesis | Selectivity/Yield Notes |
| Julia-Kocienski Reaction | C=C bond formation (Olefination) | Elaboration of the (E)-olefin at C6-C7 | High (E)-selectivity, mild conditions, broad scope nih.govresearchgate.netorganic-chemistry.orgchemrxiv.org |
| [4+2]-Annulation | Pyran ring formation | Synthesis of pyran rings in related bistramides; used in fragment synthesis | Stereoselective, access to cis/trans pyrans researchgate.netresearchgate.net |
| Intramolecular Oxa-Michael Reaction | Tetrahydropyran ring formation | Synthesis of tetrahydropyran subunits | Kinetic control, good trans selectivity nih.govresearchgate.net |
| Cross-Metathesis | Alkene formation/modification | Synthesis of tetrahydropyran subunits | Versatile for alkene manipulation ablesci.commdpi.comresearchgate.netnih.gov |
| Asymmetric Sharpless Epoxidation | Introduction of chirality | Synthesis of chiral building blocks | High enantioselectivity nih.govresearchgate.net |
| Diastereoselective Alkylation/Allylboration | Chiral control in fragment synthesis | Establishing stereocenters in fragments | High diastereoselectivity nih.govresearchgate.net |
| Use of Nonracemic Methyl p-tolyl sulfoxide | Chiral auxiliary/source of chirality | Establishing stereocenters in fragments | Primary source of chirality in some routes nih.govresearchgate.netthieme-connect.comacs.org |
Diastereoselective Alkylation and Allylboration in Fragment Synthesesdokumen.pub
Research into the synthesis of this compound has employed sophisticated stereoselective methodologies to build its intricate fragments. While specific details on diastereoselective alkylation and allylboration directly applied to this compound fragments are not extensively detailed in the provided snippets, these techniques are generally recognized as powerful tools for controlling stereochemistry in complex molecule synthesis. Such methods are crucial for establishing the multiple chiral centers present in this compound, ensuring the correct three-dimensional arrangement of atoms. For instance, studies on related marine metabolites often highlight the use of asymmetric epoxidation, cross-metathesis, and intramolecular oxa-Michael reactions to construct key chiral subunits researchgate.net.
Development of Synthetic Platforms for Bistramide Analogsscience.gov
The development of versatile synthetic platforms is essential for generating a wide array of Bistramide analogs. These platforms aim to allow for systematic structural modifications, facilitating structure-activity relationship (SAR) studies. The C14–C40 fragment synthesis, mentioned previously, is described as being versatile enough to enable the preparation of a large variety of stereoisomers, thereby producing Bistramide analogs researchgate.net. This approach underscores the strategy of building core fragments that can be elaborated into diverse molecular structures. Spiroketal structures, which are prevalent in many bioactive natural products including bistramides, are considered privileged pharmacophores, and their synthesis has been a focus for creating libraries of new small molecules for biological evaluation researchgate.net.
Library Synthesis for Structure-Activity Relationship Studiesarchive.orgsemanticscholar.org
The exploration of Bistramides' biological activities, particularly their antitumor properties, necessitates the synthesis of compound libraries for SAR studies archive.org. These studies aim to correlate specific structural features with observed biological effects, guiding the design of more potent and less toxic analogs. For example, a 35-member library of Bistramide A stereoisomers has been reported, with the synthesis of all eight stereoisomers of the C1–C13 tetrahydropyran fragment achieved using specific methodologies researchgate.net. The ability to produce a large variety of stereoisomers from key synthetic fragments is crucial for comprehensive SAR investigations researchgate.net. Marine natural products, in general, present significant challenges in structure elucidation, often requiring a combination of advanced spectroscopic methods, chemical transformations, and total synthesis to confirm their complex planar and stereostructures semanticscholar.org.
Biological Activities and Associated Mechanisms of Bistramide K
Spectrum of Biological Activities of Bistramides
Bistramides are recognized for their broad range of bioactivities, which include cytotoxic effects against various cancer cell lines, immunomodulatory properties, and antiparasitic potential mdpi.comnih.govresearchgate.net. Their primary mechanism of action often involves direct interaction with the actin cytoskeleton, a critical component of cell structure, motility, and division researchgate.netnih.gov.
Antiproliferative Activity
Bistramides are known for their powerful antiproliferative effects against a wide array of tumor cell lines, often exhibiting potency in the low-nanomolar range researchgate.net. Bistramide K, specifically identified as 39-oxothis compound in one study, demonstrated significant antiproliferative activity against the A2780 human ovarian cancer cell line, with an IC50 value of 0.34 µM nih.govacs.org. Related bistramides, such as Bistramide A, have shown activity against cell lines including KB, P388, P388/dox, B16, HT29, and NSCLC-N6, with reported IC50 values ranging from 0.03 to 0.32 µg/ml nih.gov. Simplified synthetic analogs inspired by the bistramide structure have also retained potent anticancer activity, effectively inhibiting cell proliferation researchgate.net.
Table 1: Antiproliferative Activity of Bistramides Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | A2780 (Ovarian Cancer) | 0.34 µM | nih.govacs.org |
| 39-oxothis compound | A2780 (Ovarian Cancer) | 0.34 µM | nih.govacs.org |
| Bistramide A | A2780 (Ovarian Cancer) | 0.26 µM | nih.gov |
| Bistramide A | KB (Oral Epidermoid) | 0.03 µg/ml | nih.gov |
| Bistramide A | P388 (Leukemia) | 0.03 µg/ml | nih.gov |
| Bistramide A | P388/dox (Leukemia) | 0.03 µg/ml | nih.gov |
| Bistramide A | B16 (Melanoma) | 0.03 µg/ml | nih.gov |
| Bistramide A | HT29 (Colon Adenocarcinoma) | 0.03 µg/ml | nih.gov |
| Bistramide A | NSCLC-N6 (Lung Carcinoma) | 0.32 µg/ml | nih.gov |
Note: IC50 values are presented as reported in the literature, with units of µM or µg/ml.
The mechanism underlying this antiproliferative activity is closely tied to the compounds' interaction with actin. Bistramides disrupt the actin cytoskeleton by binding to monomeric G-actin, leading to actin filament stabilization and potential depolymerization researchgate.netnih.gov. Bistramide A, for instance, has been shown to sever actin filaments and covalently sequester monomeric actin, a dual mode of action that contributes significantly to its potent antiproliferative effects pnas.orgnih.gov. The spiroketal and amide subunits within the bistramide structure are crucial for this actin-binding and filament-disrupting activity nih.gov.
Antitumor Activity in Preclinical Cellular and Animal Models
The potent antiproliferative effects observed in cell cultures translate to significant antitumor activity in preclinical models. This compound and its related compounds have demonstrated efficacy in in vivo studies. For example, Bistramide D and this compound have been reported to be effective in vivo against the NSCLC-N6 cell line, with this compound and D showing less toxicity compared to Bistramides A, B, and C nih.gov.
Further evidence comes from studies on simplified bistramide analogs. A synthetic spiroketal analog of Bistramide A exhibited potent, dose-dependent antitumor efficacy in a syngeneic B16/C57BL/6J murine melanoma model, achieving approximately 90% suppression of tumor growth at a dose of 5 mg/kg researchgate.net. Similarly, Bistramide A itself has shown significant suppression of A549 cell proliferation in a nude mice tumor xenograft model, impacting both tumor growth delay and average tumor volume researchgate.net.
Cellular and Molecular Targets of this compound
The primary molecular target identified for this compound and its related compounds is the actin protein. Its interaction with actin underpins its antiproliferative and cytotoxic effects.
This compound significantly interferes with the actin cytoskeleton by affecting both monomeric (G-actin) and filamentous (F-actin) forms of actin.
This compound exhibits potent and reversible binding to monomeric G-actin. Studies have quantified this interaction, demonstrating a high affinity. For instance, a simplified analog of bistramide A, which shares mechanisms with this compound, was found to bind monomeric actin with a dissociation constant () of 9.0 nM nih.gov. This binding effectively sequesters G-actin, preventing its polymerization into filaments nih.govrsc.orgpnas.orgrsc.org. The precise binding affinity of this compound itself to G-actin is comparable to Bistramide A, which binds G-actin in a 1:1 ratio with a of 7 nM nih.gov. This sequestration disrupts the dynamic equilibrium necessary for proper actin function.
In addition to binding G-actin, this compound actively depolymerizes pre-formed filamentous actin (F-actin) nih.govpnas.orgnih.gov. This action involves severing F-actin filaments, leading to a breakdown of the cytoskeleton nih.govrsc.orgpnas.orgrsc.org. Research indicates that the structural components of bistramides, particularly the spiroketal and amide subunits, are crucial for this filament-severing capability nih.govresearchgate.net. While bistramide A also possesses a covalent modification mechanism via an enone moiety, bistramides D and K, which lack this moiety, retain the ability to sever filamentous actin and inhibit cell proliferation nih.govpnas.org.
Table 1: Actin Interaction Profile of Bistramide Compounds
| Compound | Target Form | Binding Affinity () | Effect on F-actin | Mechanism Component |
| This compound | G-actin | Potent, reversible | Depolymerization, Severing | Spiroketal, Amide subunits |
| Bistramide A | G-actin | ~7 nM | Depolymerization, Severing, Covalent modification | Spiroketal, Amide, Enone subunits |
| Bistramide D | G-actin | Not specified | Depolymerization, Severing | Spiroketal, Amide subunits |
Note: Data for this compound's specific is inferred from related Bistramide A studies demonstrating similar mechanisms.
This compound has been shown to induce a significant block in cell cycle progression. Specifically, in non-small cell lung carcinoma (NSCLC-N6) cells, this compound treatment results in a complete arrest in the G1 phase of the cell cycle researchgate.netresearchgate.netnih.govnih.gov. This G1 phase block is often associated with the induction of terminal differentiation. For example, bistramide A has also been reported to cause an irreversible arrest in the G1 phase, which is similar to the induction of terminal maturation nih.gov.
Interaction with Actin Cytoskeleton
Comparative Analysis of Biological Effects with Other Bistramides (e.g., Bistramide A, D)
The bistramide family, isolated from marine ascidians such as Lissoclinum bistratum, comprises a group of cyclic polyethers known for their diverse biological activities, most notably their potent cytotoxic and antiproliferative effects against various cancer cell lines nih.govnih.govntu.edu.sgnih.gov. While all bistramides share a common mechanism involving interaction with the actin cytoskeleton, significant differences exist in their potency, toxicity profiles, and specific modes of action.
Cytotoxicity and In Vivo Efficacy:
Bistramide A is recognized as a highly potent agent, demonstrating significant antiproliferative activity across a broad spectrum of cancer cell lines, including KB, P388, P388/dox, B16, HT29, and NSCLC-N6 nih.govnih.gov. Its efficacy is often characterized by IC50 values in the low micromolar to nanomolar range nih.gov. In contrast, Bistramide D and this compound are generally described as exhibiting lower toxicity compared to Bistramide A and other related bistramides (B and C) nih.govresearchgate.net. Despite this reduced toxicity, Bistramides D and K remain effective in vivo against models such as the non-small cell lung carcinoma (NSCLC-N6) nih.gov. Bistramide D, in particular, shows comparable activity to Bistramide A in the NSCLC-N6 cell line but displays a comparatively lower toxicity profile in vivo ntu.edu.sg. For instance, comparative studies have reported IC50 values for related compounds against the A2780 cell line, with Bistramide A showing an IC50 of 0.26 µM and a derivative of this compound (39-oxothis compound) exhibiting an IC50 of 0.34 µM nih.gov.
Mechanisms of Action and Actin Interaction:
A common thread among bistramides is their interaction with actin, a fundamental protein involved in cellular structure, motility, and division nih.govnih.gov. Bistramide A has been extensively characterized as a potent disruptor of the actin cytoskeleton. It functions by inhibiting actin polymerization, depolymerizing filamentous F-actin, and directly binding to monomeric G-actin with high affinity nih.gov. This disruption leads to cellular consequences such as cell cycle blockade in the G1 phase and the induction of polyploidy, indicative of impaired cytokinesis researchgate.netird.fr. Bistramides D and K also interact with actin, primarily through the severing of filamentous actin and subsequent inhibition of tumor cell proliferation nih.gov. This suggests that while they target the actin cytoskeleton, their mechanism may differ from Bistramide A by lacking certain additional modifications.
Influence of Enone Moiety on Mechanism and Efficacy
The structural differences among bistramides, particularly the presence or absence of the enone moiety, play a crucial role in modulating their biological activities and toxicity profiles.
Role in Covalent Modification and Enhanced Cytotoxicity:
Impact on Toxicity and Efficacy Profile:
Compound List:
Bistramide A
Bistramide B
Bistramide C
Bistramide D
this compound
39-oxothis compound
Structure Activity Relationship Sar Studies of Bistramide K and Its Analogs
Identification of Key Structural Determinants for Biological Activity
Research has established that bistramides primarily exert their cytotoxic and antiproliferative effects by targeting the actin cytoskeleton nih.gov. Specifically, Bistramide A, a closely related congener, has been identified as a potent binder of monomeric G-actin, with a reported dissociation constant (Kd) of 7 nM nih.gov. This interaction leads to the disruption of the actin cytoskeleton, inhibition of actin polymerization, and depolymerization of filamentous F-actin in vitro nih.gov. A key structural determinant for the cellular efficacy of Bistramide A is the presence of an α,β-unsaturated ketone (enone) moiety, which facilitates covalent sequestration of monomeric actin, thereby depleting cellular actin pools and promoting depolymerization pnas.org. While Bistramide K and other analogs lacking this enone functionality may not engage in covalent binding, they retain the ability to sever filamentous actin and inhibit cell proliferation, indicating that other structural elements are critical for these activities pnas.org. Studies suggest that modifications to various parts of the bistramide molecule, particularly the stereochemical environment of conserved regions, provide a framework for developing analogs with enhanced potency nih.gov.
Impact of Stereochemistry on Biological Potency
Stereochemistry is a pivotal factor influencing the biological potency of bistramide analogs nih.gov. Comprehensive SAR studies have involved the synthesis and evaluation of extensive libraries of stereoisomers to elucidate these effects. For instance, a study reported the preparation of 35 stereoisomers of Bistramide A, systematically varying the configurations of the C1-C13 tetrahydropyran (B127337) fragment (all eight stereoisomers) and the C14-C18 γ-amino acid unit (four isomers) nih.gov. This systematic exploration allowed researchers to identify specific stereochemical configurations that resulted in enhanced potency compared to the parent natural product nih.gov. The precise control over stereochemistry during the synthesis of these complex molecules is therefore essential for optimizing their pharmacological profiles and for understanding the intricate molecular recognition events involved in their mechanism of action.
Fragment-Based SAR Analysis
Significance of the Gamma-Amino Acid Linker
The γ-amino acid linker serves as a crucial molecular bridge, connecting the tetrahydropyran ring system to the spiroketal portion of the bistramide structure nih.govpitt.edu. SAR investigations have included the synthesis and assessment of various stereoisomers of this linker, confirming its significance in mediating the compound's biological effects nih.gov. The precise configuration and chemical nature of this amino acid linker are critical for establishing optimal interactions with the biological target, likely influencing binding affinity and efficacy.
Computational and Biophysical Approaches to Binding Interactions
Computational and biophysical methodologies are indispensable tools for elucidating the molecular mechanisms of bistramide action and for rational drug design. Molecular docking studies, for example, have been employed to investigate the interactions between bistramides and their target, actin, often validated against known actin-binding ligands researchgate.netresearchgate.net. These computational techniques, utilizing scoring functions like AutoDock and DrugScore, aid in predicting binding modes, affinities, and the impact of structural modifications on these interactions researchgate.net. Biophysical techniques, including fluorescence spectroscopy and the use of synthetic affinity matrices, have been crucial in confirming Bistramide A's direct binding to actin and in quantifying its binding affinity nih.gov. Molecular dynamics simulations and other biophysical assays further contribute to characterizing ligand-protein interactions, providing insights into the thermodynamics and stability of these complexes nih.govuu.nlnih.gov. This integrated approach allows for a comprehensive understanding of how structural variations influence binding, thereby guiding the development of more potent and selective bistramide analogs.
Advanced Research Methodologies and Future Directions
Spectroscopic Methods in Structural Confirmation and Analysis
The definitive structure of Bistramide K and its congeners was established through the extensive use of sophisticated spectroscopic techniques. nih.gov These methods are fundamental for elucidating the complex three-dimensional architecture of such natural products.
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons within the molecule. emerypharma.comresearchgate.net However, given the structural complexity of this compound, two-dimensional (2D) NMR experiments are indispensable. nih.govweizmann.ac.il Techniques like Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, helping to piece together spin systems. Heteronuclear correlation experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This network of correlations allows for the unambiguous assignment of the molecule's intricate framework, including its substituted tetrahydropyran (B127337) and spiroketal subunits. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) : HRMS is employed to determine the precise molecular formula of this compound. By providing a highly accurate mass measurement, this technique confirms the elemental composition, which is a critical piece of data that complements the structural fragments identified by NMR. emerypharma.com
Development of Novel Synthetic Methodologies for this compound and Analogs
The structural complexity and potent bioactivity of the bistramides have made them attractive targets for total synthesis. researchgate.net Synthetic chemists have developed several innovative strategies to construct this compound and its analogs, enabling further biological evaluation and structure-activity relationship (SAR) studies.
Key synthetic challenges include the stereocontrolled construction of the spiroketal and tetrahydropyran rings, which contain multiple chiral centers. nih.govntu.edu.sg Researchers have devised convergent synthetic routes where the main fragments of the molecule are synthesized independently and then coupled together in the later stages. nih.govresearchgate.net
Notable approaches include:
The use of chiral organosilane reagents to construct the principal fragments while installing a majority of the stereogenic centers with high selectivity. nih.govnih.gov
The development of synthetic "platforms" that can be adapted to produce various members of the bistramide family, including this compound. acs.org For instance, a common intermediate (the C14–C40 fragment) was synthesized, which, through chemoselective reduction of a ketone, provides access to Bistramides A, B, D, and K. acs.org
The creation of stereoisomer libraries by systematically varying the chirality at selected stereocenters. This approach allows for a comprehensive investigation of how stereochemistry influences biological activity. nih.gov
These synthetic advancements are crucial not only for confirming the structure of the natural product but also for producing sufficient quantities for in-depth biological studies and for generating novel analogs with potentially improved therapeutic properties. hilarispublisher.commdpi.comresearchgate.net
In-depth Elucidation of Undefined Mechanisms of Action
The mechanism of action for the bistramide family has been a subject of significant investigation. While it is established that bistramides target the cytoskeletal protein actin, the precise details of this interaction and downstream cellular consequences continue to be explored. springernature.comnih.gov
Bistramide A is known to have a dual mode of action: it severs filamentous actin (F-actin) and also covalently binds to monomeric actin (G-actin) through its enone moiety. springernature.comnih.gov this compound, which lacks this enone group, is understood to act primarily through the non-covalent sequestration of G-actin, leading to the disruption of actin filaments. springernature.comnih.gov This difference is believed to account for this compound's reduced toxicity compared to Bistramide A. springernature.com
Cytofluorimetric analysis has shown that this compound can cause a complete block of non-small cell lung carcinoma cells in the G1 phase of the cell cycle, an effect consistent with actin disruption. nih.gov However, the full spectrum of cellular signaling pathways affected by this compound-induced actin depolymerization remains an area of active research. Future studies are needed to elucidate other potential binding partners or off-target effects and to fully map the signaling cascades that are triggered by the disruption of the actin cytoskeleton, leading to cell cycle arrest.
Rational Design and Synthesis of Hybrid Analogs
Rational design involves modifying the structure of a natural product to enhance its properties or to probe its mechanism of action. rug.nl In the context of bistramides, this has led to the creation of simplified and hybrid analogs.
Simplified Analogs : Researchers have designed and synthesized structurally simplified analogs of bistramides that retain the core pharmacophore responsible for actin binding. nih.gov One such analog was shown to potently and reversibly bind to monomeric actin, depolymerize actin filaments, and inhibit cancer cell growth both in vitro and in vivo. nih.gov This approach provides a pathway to developing new antiproliferative agents that are easier to synthesize while retaining the desired biological activity. nih.gov
Hybrid/Chimera Molecules : To definitively identify the cellular target of bistramides, hybrid molecules have been synthesized. A notable example is a bistramide-biotin chimera. mdpi.com By attaching a biotin (B1667282) tag to the bistramide scaffold, researchers could use "target protein fishing" techniques. This approach successfully pulled down monomeric G-actin from cell lysates, confirming it as the primary cellular target. mdpi.com Such hybrid molecules are powerful tools for chemical biology, enabling the unequivocal identification of protein targets for complex natural products. mdpi.com
Biosynthetic Pathway Elucidation of this compound (e.g., possible symbiotic origin)
The origin of bistramides has been traced to the marine ascidian Lissoclinum bistratum, which exists in a symbiotic relationship with the prokaryotic cyanobacterium Prochloron. ird.frnih.gov This has raised questions about which organism is the true producer of these compounds.
Evidence strongly suggests that the symbiotic microorganism is responsible for the biosynthesis of bistramides. ird.fr Studies have shown that the concentration of bistramides is significantly higher in the Prochloron symbiont cells than in the host ascidian tissue. ird.frnih.gov This points to the cyanobacterium as the likely biosynthetic source, with the compound potentially being retained within the microbe or transferred to the host. ird.fr
However, definitively proving this hypothesis and elucidating the complete biosynthetic pathway remains challenging. These difficulties stem from the inability to culture the Prochloron symbiont in the laboratory, separate from its ascidian host. ird.fr Future research using metagenomic approaches to sequence the genome of Prochloron could identify the polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) gene clusters responsible for assembling the bistramide backbone. nih.govfrontiersin.org Uncovering this pathway could pave the way for heterologous expression and sustainable biotechnological production of this compound and its analogs. genome.jp
Q & A
Q. How can researchers enhance reproducibility in this compound studies?
- Methodological Answer : Publish raw HPLC chromatograms, NMR spectra, and bioassay datasets in open-access repositories. Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for research data. Use standardized units for cytotoxicity (e.g., EC₅₀ in μM) and specify solvent controls in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
